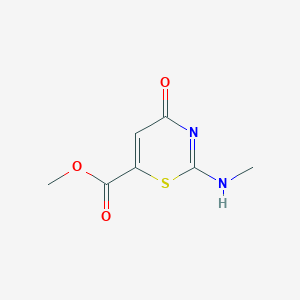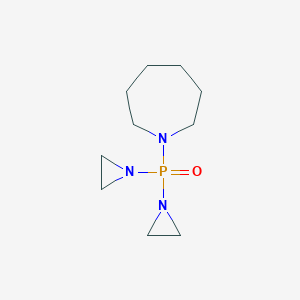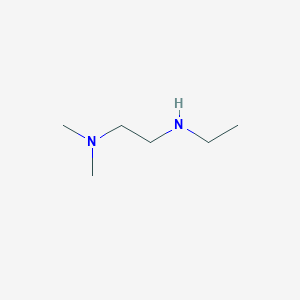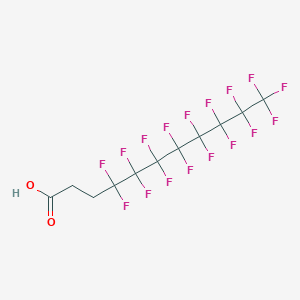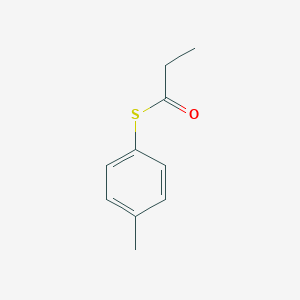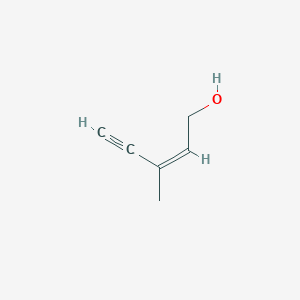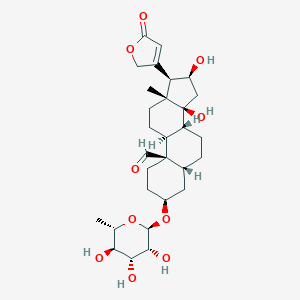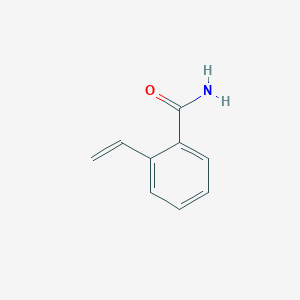
2-Ethenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenylbenzamide, also known as N-vinyl benzamide, is a chemical compound that is widely used in scientific research. It is a monomer that is used in the synthesis of various polymers and copolymers. The compound has a wide range of applications in the field of chemistry, biology, and materials science.
作用机制
The mechanism of action of 2-Ethenylbenzamide is not well understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids. The compound has been shown to inhibit the activity of certain enzymes such as chymotrypsin and trypsin.
生化和生理效应
2-Ethenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. The compound has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using 2-Ethenylbenzamide in lab experiments is its versatility. The compound can be used in the synthesis of various copolymers and hydrogels, which have a wide range of applications. However, one of the limitations is the toxicity of the compound. It is important to handle the compound with care and to use appropriate protective equipment.
未来方向
There are many future directions for the use of 2-Ethenylbenzamide in scientific research. One area of research is the development of new copolymers and hydrogels with improved properties. Another area of research is the development of new applications for the compound in the field of drug delivery and tissue engineering. Additionally, the mechanism of action of the compound needs to be further investigated to fully understand its potential applications.
Conclusion:
In conclusion, 2-Ethenylbenzamide is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of various copolymers and hydrogels, which have applications in drug delivery, tissue engineering, and biosensors. The compound has various biochemical and physiological effects and has potential applications in the treatment of cancer and inflammatory diseases. There are many future directions for the use of 2-Ethenylbenzamide in scientific research, and further investigation is needed to fully understand its potential applications.
合成方法
The synthesis of 2-Ethenylbenzamide can be achieved through different methods. One of the most common methods is the reaction of benzoyl chloride with vinyl amine. The reaction is carried out in the presence of a base such as triethylamine. The product obtained is then purified through distillation or recrystallization. Another method involves the reaction of benzamide with acetylene in the presence of a palladium catalyst.
科学研究应用
2-Ethenylbenzamide has a wide range of applications in scientific research. It is used in the synthesis of various copolymers such as poly(2-Ethenylbenzamide benzamide-co-acrylamide) and poly(2-Ethenylbenzamide benzamide-co-ethylene glycol dimethacrylate). These copolymers have applications in drug delivery, tissue engineering, and biosensors. 2-Ethenylbenzamide is also used in the synthesis of hydrogels, which have applications in wound healing and drug delivery.
属性
CAS 编号 |
16260-63-2 |
|---|---|
产品名称 |
2-Ethenylbenzamide |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC 名称 |
2-ethenylbenzamide |
InChI |
InChI=1S/C9H9NO/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H2,10,11) |
InChI 键 |
CWIAYCPUWVIULX-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1C(=O)N |
规范 SMILES |
C=CC1=CC=CC=C1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)
